
BENZO(c)PHENANTHRENE, 1,2-DIHYDRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZO©PHENANTHRENE, 1,2-DIHYDRO-: is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H12. It is a white solid that is soluble in nonpolar organic solvents. This compound is of theoretical interest but also occurs in the environment and is weakly carcinogenic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZO©PHENANTHRENE, 1,2-DIHYDRO- typically involves the fusion of benzene rings. One common method is the cyclization of appropriate precursors under high-temperature conditions. The specific reaction conditions and catalysts used can vary depending on the desired yield and purity .
Industrial Production Methods: similar PAHs are often produced through high-temperature pyrolysis of organic materials, such as coal tar or petroleum derivatives .
Chemical Reactions Analysis
Types of Reactions: BENZO©PHENANTHRENE, 1,2-DIHYDRO- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like chromic acid, leading to the formation of quin
Properties
CAS No. |
73093-16-0 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
11,12-dihydrobenzo[c]phenanthrene |
InChI |
InChI=1S/C18H14/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-3,5-7,9-12H,4,8H2 |
InChI Key |
UIOVFQKHSWVFBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
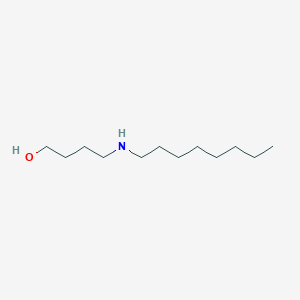
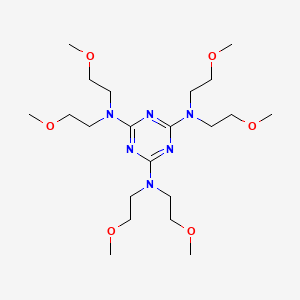
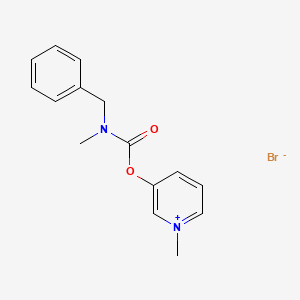
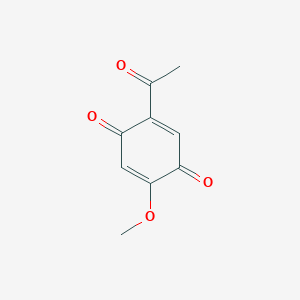
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
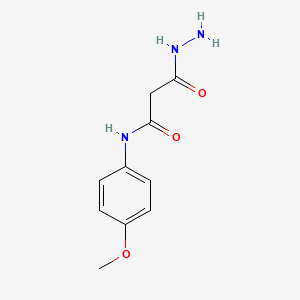
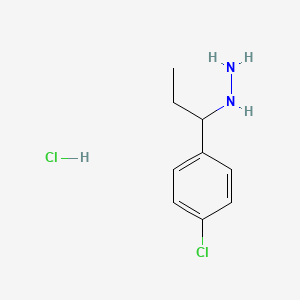
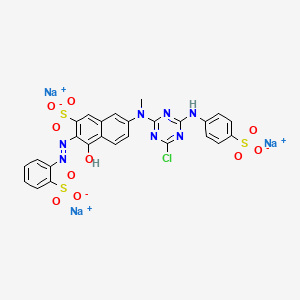
![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)
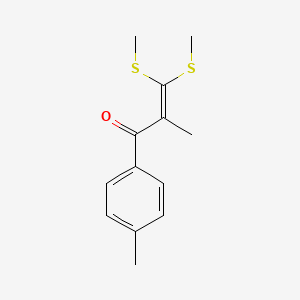
![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)

